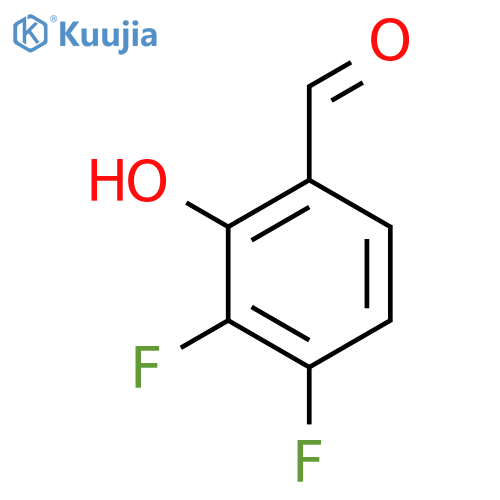

Cas no 502762-95-0 (3,4-Difluoro-2-hydroxybenzaldehyde)

502762-95-0 structure

商品名:3,4-Difluoro-2-hydroxybenzaldehyde

CAS番号:502762-95-0

MF:C7H4F2O2

メガワット:158.102269172668

MDL:MFCD08275283

CID:830098

PubChem ID:45083269

3,4-Difluoro-2-hydroxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3,4-Difluoro-2-hydroxybenzaldehyde

- BENZALDEHYDE,3, 4-DIFLUORO-2-HYDROXY- (9CI)

- AG-F-68850

- AK136536

- CL9040

- CTK4J2374

- KB-70101

- PubChem17441

- Benzaldehyde, 3,4-difluoro-2-hydroxy- (9CI)

- BENZALDEHYDE, 3,4-DIFLUORO-2-HYDROXY-

- ZIDMZOAQFCFSHA-UHFFFAOYSA-N

- ST24041144

- EN300-159999

- MFCD08275283

- SCHEMBL1042430

- 502762-95-0

- 3 pound not4-Difluoro-2-hydroxybenzaldehyde

- Z1201624524

- 3,4-Difluoro-2-hydroxy-benzaldehyde

- DB-347787

- DTXSID50665406

- AKOS006345542

- CS-W021796

- DS-5536

- benzaldehyde,3,4-difluoro-2-hydroxy

-

- MDL: MFCD08275283

- インチ: 1S/C7H4F2O2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H

- InChIKey: ZIDMZOAQFCFSHA-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C([H])=C([H])C(C([H])=O)=C1O[H])F

計算された属性

- せいみつぶんしりょう: 158.01792

- どういたいしつりょう: 158.01793569g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.5±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 192.2±35.0 °C at 760 mmHg

- フラッシュポイント: 70.1±25.9 °C

- 屈折率: 1.559

- PSA: 37.3

- じょうきあつ: 0.4±0.4 mmHg at 25°C

3,4-Difluoro-2-hydroxybenzaldehyde セキュリティ情報

- シグナルワード:Danger

- 危害声明: H315 (100%) H318 (50%) H319 (50%)

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H315 (100%) H318 (50%) H319 (50%)

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3,4-Difluoro-2-hydroxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068413-5g |

3,4-Difluoro-2-hydroxybenzaldehyde |

502762-95-0 | 95% | 5g |

¥1505.00 | 2024-05-11 | |

| Chemenu | CM253236-10g |

3,4-Difluoro-2-hydroxybenzaldehyde |

502762-95-0 | 95% | 10g |

$606 | 2022-06-11 | |

| Enamine | EN300-159999-0.05g |

3,4-difluoro-2-hydroxybenzaldehyde |

502762-95-0 | 95% | 0.05g |

$21.0 | 2023-05-06 | |

| Enamine | EN300-159999-1.0g |

3,4-difluoro-2-hydroxybenzaldehyde |

502762-95-0 | 95% | 1g |

$90.0 | 2023-05-06 | |

| Enamine | EN300-159999-2.5g |

3,4-difluoro-2-hydroxybenzaldehyde |

502762-95-0 | 95% | 2.5g |

$196.0 | 2023-05-06 | |

| eNovation Chemicals LLC | Y0993689-10g |

3,4-difluoro-2-hydroxybenzaldehyde |

502762-95-0 | 95% | 10g |

$880 | 2024-08-02 | |

| TRC | D489433-50mg |

3,4-Difluoro-2-hydroxybenzaldehyde |

502762-95-0 | 50mg |

$ 50.00 | 2022-06-02 | ||

| Fluorochem | 046268-5g |

3,4-Difluoro-2-hydroxybenzaldehyde |

502762-95-0 | 95% | 5g |

£339.00 | 2022-03-01 | |

| TRC | D489433-500mg |

3,4-Difluoro-2-hydroxybenzaldehyde |

502762-95-0 | 500mg |

$ 230.00 | 2022-06-02 | ||

| Apollo Scientific | PC201259-250mg |

3,4-Difluoro-2-hydroxybenzaldehyde |

502762-95-0 | 95% | 250mg |

£21.00 | 2025-02-21 |

3,4-Difluoro-2-hydroxybenzaldehyde 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

502762-95-0 (3,4-Difluoro-2-hydroxybenzaldehyde) 関連製品

- 63954-77-8(3,5-Difluoro-2-hydroxybenzaldehyde)

- 394-50-3(3-fluoro-2-hydroxybenzaldehyde)

- 199287-52-0(4,5-Difluoro-2-hydroxybenzaldehyde)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:502762-95-0)3,4-Difluoro-2-hydroxybenzaldehyde

清らかである:99%/99%

はかる:5g/10g

価格 ($):192.0/327.0